N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Overview
Description
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic scaffold, is notable for its versatility and wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with key proteins or enzymes in these pathogens, disrupting their normal functions.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could facilitate interactions with biological targets. The compound’s interaction with its targets could lead to changes in the target’s structure or function, thereby exerting its biological effect.
Biochemical Pathways
Given its potential anti-infective activities, it may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death or inhibition .
Pharmacokinetics
The N-methyl group could also influence the compound’s metabolism and excretion .
Result of Action
Given its potential anti-infective activities, it may lead to the death or growth inhibition of pathogens .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets. The presence of other molecules could also influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium, leading to the formation of the oxadiazole ring . The pyrimidine ring can then be introduced through various cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring are also known for their therapeutic potential.
Uniqueness
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the combination of the oxadiazole and pyrimidine rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
N-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-14-12-10(7-15-8-16-12)13-17-11(18-19-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTMMLHGEMLDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.